molecular formula C8H14F3NO B12122251 2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine

2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine

Cat. No.: B12122251
M. Wt: 197.20 g/mol
InChI Key: ASMIWQMJTGDMEU-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine is a chiral cyclohexylamine derivative of interest in medicinal chemistry and drug discovery. The compound features a cyclohexane ring substituted with an amine group and a 2,2,2-trifluoroethoxy chain, a motif known to influence the pharmacokinetic and metabolic properties of molecules. The presence of the trifluoroethoxy group can enhance metabolic stability, lipophilicity, and membrane permeability, making this amine a valuable building block for developing bioactive molecules . As a substituted cyclohexylamine, it serves as a versatile synthon and key intermediate in organic synthesis. Its primary research application is in the design and synthesis of novel pharmaceutical compounds, particularly where the rigid cyclohexane scaffold and the trifluoromethyl group are desired for target binding or optimizing ADMET properties . The mechanism of action for any resulting compound is highly dependent on the final structure, but the cyclohexylamine core is a known pharmacophore in compounds with neurological and cardiovascular activities . This product is provided for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14F3NO

Molecular Weight

197.20 g/mol

IUPAC Name

2-(2,2,2-trifluoroethoxy)cyclohexan-1-amine

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h6-7H,1-5,12H2

InChI Key

ASMIWQMJTGDMEU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the intermediate 2-(2,2,2-trifluoroethoxy)cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group imparts unique electronic and steric properties, which can influence the compound’s binding affinity and reactivity with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine
  • Structure : Trifluoroethoxy group at the 3-position.
  • Molecular Weight : 197.20 g/mol (identical to the 2-isomer).
  • For example, the 3-isomer may exhibit different hydrogen-bonding capabilities due to spatial arrangement .
4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine
  • Structure : Trifluoroethoxy group at the 4-position.
  • Molecular Weight : 197.20 g/mol.
  • Key Differences : The 4-isomer’s substituent placement could influence conformational flexibility. For instance, the trans-4-isomer (CAS 1016820-04-4) is commercially available and used in drug discovery for its balanced lipophilicity and stability .

Fluorination Variants

2-(2,2-Difluoroethoxy)cyclohexan-1-amine
  • Structure : Replaces -OCH₂CF₃ with -OCH₂CF₂H.
  • Key Differences : Reduced fluorine content decreases electronegativity and metabolic stability compared to the trifluoroethoxy analog. This may lower binding affinity in biological targets reliant on fluorine-specific interactions .

Alkyl Chain Derivatives

2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine
  • Structure : Incorporates a methyl group at the 2-position of the cyclohexane ring and an ethyl chain linked to the trifluoroethoxy group.
  • Molecular Weight : 239.28 g/mol.
  • However, this derivative (CAS 1250771-93-7) is discontinued, suggesting challenges in synthesis or stability .
Hydrochloride Salt Forms
  • Example : 2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine hydrochloride (CAS 2095410-43-6).
  • Key Differences : Salt formation improves aqueous solubility, making it more suitable for formulation in preclinical studies .

Aromatic and Heterocyclic Analogs

2-(2-Methylphenoxy)cyclohexan-1-amine
  • Structure: Replaces -OCH₂CF₃ with a 2-methylphenoxy group.
  • Molecular Weight : 205.30 g/mol.
  • However, the absence of fluorine reduces resistance to oxidative metabolism .
Fluorexetamine (2-(Ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one)
  • Structure: Cyclohexanone core with a 3-fluorophenyl and ethylamino substituent.
  • Key Differences: The ketone group replaces the amine, altering reactivity and hydrogen-bonding capacity. This compound is noted in forensic toxicology for its psychoactive properties .

Pharmaceutical Derivatives

Lansoprazole and Dexlansoprazole
  • Structure : Contain a trifluoroethoxy-pyridinylmethylsulfinyl benzimidazole core.
  • Key Differences : These proton-pump inhibitors leverage the trifluoroethoxy group for acid stability and prolonged therapeutic effects. The sulfinyl group enhances target specificity compared to simpler cyclohexanamine derivatives .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Feature
2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine 2-position C₈H₁₄F₃NO 197.20 High metabolic stability
3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine 3-position C₈H₁₄F₃NO 197.20 Altered steric effects
4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine 4-position C₈H₁₄F₃NO 197.20 Conformational flexibility
2-(2,2-Difluoroethoxy)cyclohexan-1-amine 2-position C₈H₁₅F₂NO 179.21 Reduced fluorination
2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine 2-position C₁₁H₂₀F₃NO 239.28 Enhanced lipophilicity

Biological Activity

2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its unique trifluoroethoxy group and cyclohexane structure. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C10_{10}H14_{14}F3_3NO
  • Molecular Weight : 233.66 g/mol
  • Structure : The presence of the trifluoroethoxy group enhances the compound's lipophilicity and solubility, potentially improving its pharmacokinetic properties.

The mechanism of action for this compound involves interaction with specific biological targets. The trifluoroethoxy group may influence the compound's reactivity and binding affinity to various receptors and enzymes, leading to modulation of enzymatic activities and receptor signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

  • Antibacterial Activity : Preliminary studies suggest that derivatives of similar fluorinated compounds show potent antibacterial effects against multiple strains, including drug-resistant bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell death .
  • Cytotoxicity in Cancer Cells : Analogous compounds have demonstrated cytotoxic effects in cancer models by inhibiting glycolysis in tumor cells. This is particularly relevant for aggressive cancers like glioblastoma multiforme (GBM), where altered metabolic pathways are targeted for therapeutic intervention .

Case Studies

  • Fluorinated Derivatives in Cancer Therapy :
    • A study synthesized halogenated analogs that inhibited hexokinase activity more effectively than traditional agents. This suggests that modifications at the C-2 position can enhance stability and uptake in cancer cells, potentially applicable to this compound .
  • Antibacterial Efficacy :
    • A compound structurally similar to this compound was shown to disperse biofilms and induce slower development of bacterial resistance compared to standard antibiotics like norfloxacin. This highlights the potential for developing new antibacterial therapies based on its structure .

Research Findings Summary Table

Study FocusKey FindingsReference
Antibacterial ActivityDemonstrated significant inhibitory effects against MRSA; compromised cell membrane integrity
Cancer Cell CytotoxicityInhibited glycolysis in GBM cells; enhanced stability and uptake compared to standard therapies
Mechanistic InsightsInteraction with hexokinase; modulation of enzymatic activity

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine?

  • Methodology : A multi-step synthesis is typically used:

Nitration/Functionalization : Introduce reactive groups (e.g., nitro or hydroxyl) to the cyclohexane backbone.

Trifluoroethylation : React with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl halides) under basic conditions.

Reduction : Convert nitro or ketone intermediates to the amine using catalytic hydrogenation (e.g., H₂/Pd-C) or borane complexes.

  • Key Considerations : Protect the amine group during trifluoroethylation to avoid side reactions. Use anhydrous conditions to prevent hydrolysis of the trifluoroethoxy group .

Q. How can purity and structural integrity be confirmed during synthesis?

  • Analytical Techniques :

  • GC-MS : Identify volatile impurities and confirm molecular weight.
  • HPLC-TOF : Assess purity and detect non-volatile byproducts.
  • ¹H/¹³C NMR : Verify regiochemistry and confirm substitution patterns (e.g., trifluoroethoxy vs. cyclohexylamine groups).
  • FTIR-ATR : Monitor functional groups (C-F stretch at ~1100–1250 cm⁻¹, NH₂/NH stretches at ~3300 cm⁻¹) .

Q. What purification methods are effective for isolating this compound?

  • Recrystallization : Use polar aprotic solvents (e.g., DCM/hexane mixtures) to exploit solubility differences.
  • Column Chromatography : Employ silica gel with gradient elution (e.g., ethyl acetate/hexane) for high-purity isolation.
  • Salt Formation : Convert to hydrochloride salts for improved crystallinity and stability .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) with hexane/isopropanol mobile phases.
  • Chiral Auxiliaries : Synthesize diastereomeric intermediates (e.g., Schiff bases) that can be separated via crystallization .
  • Circular Dichroism (CD) : Validate enantiopurity post-separation by analyzing Cotton effects in the 200–250 nm range .

Q. What role does the trifluoroethoxy group play in modulating biological activity or chemical reactivity?

  • Electron-Withdrawing Effects : The -CF₃ group enhances metabolic stability by reducing oxidative metabolism.
  • Hydrophobic Interactions : Improves membrane permeability in pharmacological studies.
  • Steric Hindrance : Influences regioselectivity in nucleophilic substitution or coupling reactions .

Q. How can stability be optimized for long-term storage or formulation?

  • Storage Conditions : Store as a hydrochloride salt at -20°C in airtight, light-protected containers to prevent degradation.
  • Lyophilization : Freeze-dry aqueous solutions to minimize hydrolysis of the trifluoroethoxy group.
  • Thermal Analysis (DSC/TGA) : Identify decomposition temperatures and phase transitions to guide formulation design .

Q. What analytical challenges arise when studying this compound in complex matrices (e.g., biological samples)?

  • Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins or lipids.
  • Sensitivity Limits : Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode for trace-level detection.
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., d₃-trifluoroethoxy) as internal standards for quantitative analysis .

Q. How is this compound utilized in asymmetric catalysis or as a chiral ligand?

  • Ligand Design : The cyclohexylamine scaffold can coordinate transition metals (e.g., Ru, Pd) to enable enantioselective hydrogenation or cross-coupling.
  • Case Study : Analogous fluorinated cyclohexylamines have been used in asymmetric allylic alkylation with >90% enantiomeric excess (ee) .

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